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Compound of Interest |

Compound Name: 5-Chloro-2-ethylbenzofuran
CAS No.: 39178-59-1
Cat. No.: B1357110
Get Quote
Introduction

5-Chloro-2-ethylbenzofuran is a substituted heterocyclic compound of interest in synthetic
chemistry, serving as a versatile intermediate in the development of more complex molecular
architectures for pharmaceutical and agrochemical applications.[1] The precise structural
elucidation of such molecules is paramount for ensuring the integrity of subsequent research
and development. This guide provides a comprehensive overview of the expected
spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—for 5-Chloro-2-ethylbenzofuran. In the absence of a complete, publicly
available experimental dataset for this specific molecule, this document leverages established
spectroscopic principles and comparative data from analogous structures to present a robust,
predictive analysis. This approach is designed to empower researchers in the accurate
identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of 5-Chloro-2-ethylbenzofuran, with the systematic IUPAC numbering, forms
the basis for all subsequent spectral predictions. Understanding the electronic environment of
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each atom is key to interpreting the spectroscopic data.

Caption: Molecular structure of 5-Chloro-2-ethylbenzofuran with [IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 5-Chloro-2-ethylbenzofuran, both *H and 13C NMR will provide
definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural
assignment.

Workflow for NMR Sample Preparation and Analysis
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Caption: Standardized workflow for NMR data acquisition and processing.
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'H NMR Spectroscopy (Predicted)

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The
chemical shifts are influenced by the aromatic ring system, the electronegative oxygen and
chlorine atoms, and the alkyl chain.

Predicted Coupling
Proton ) ) o )
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
H3 ~6.4-6.6 Singlet (s) - 1H
H4 ~7.3-75 Doublet (d) ~8.5 1H
Doublet of
H6 ~7.1-7.3 ~8.5,~2.0 1H
doublets (dd)
H7 ~75-7.7 Doublet (d) ~2.0 1H
-CHz- (ethyl) ~2.8-3.0 Quartet (q) ~7.5 2H
-CHs (ethyl) ~1.3-15 Triplet (t) ~7.5 3H

Causality and Interpretation:

e H3 Proton: The proton on the furan ring (C3) is expected to be the most upfield of the
aromatic protons due to the electron-donating effect of the adjacent oxygen atom. It typically
appears as a singlet in 2-substituted benzofurans.[2]

e Aromatic Protons (H4, H6, H7): These protons reside on the benzene portion of the
molecule. H7 will be a doublet due to coupling with H6. H4 will be a doublet due to coupling
with H6. H6 will appear as a doublet of doublets, being split by both H4 and H7. The chlorine
at C5 will deshield the ortho protons (H4 and H6), shifting them downfield.

o Ethyl Group Protons: The ethyl group will exhibit a classic quartet-triplet pattern. The
methylene (-CH:z-) protons are adjacent to the electron-rich benzofuran ring, causing them to
be deshielded and appear as a quartet around 2.8-3.0 ppm. The terminal methyl (-CHs)
protons will be further upfield, appearing as a triplet.
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3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (8, ppm)
Cc2 ~160 - 162
C3 ~102 - 104
C3a ~128 - 130
C4 ~122 - 124
C5 ~128 - 130
C6 ~120 - 122
Cc7 ~111 - 113
C7a ~154 - 156
-CHz- (ethyl) ~22-24
-CHs (ethyl) ~12-14

Causality and Interpretation:

e Quaternary Carbons: C2 and C7a are the most deshielded carbons due to their direct
attachment to the electronegative oxygen atom. C5, being directly bonded to chlorine, will
also be significantly deshielded. C3a is a typical aromatic quaternary carbon.

e Furan Ring Carbons: C2 is significantly downfield due to its attachment to the oxygen and its
position within the furan ring. C3 is markedly upfield, a characteristic feature of the C3
carbon in benzofurans.[3]

e Benzene Ring Carbons: The chemical shifts of the benzene carbons (C4, C5, C6, C7) are
influenced by the chloro-substituent and the fused furan ring.

o Ethyl Group Carbons: The aliphatic carbons of the ethyl group will appear in the upfield
region of the spectrum, as expected.
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Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of liquid or solid samples.

Workflow for ATR-FTIR Analysis
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Caption: Standardized workflow for ATR-FTIR data acquisition.

IR Spectral Data (Predicted)

The IR spectrum of 5-Chloro-2-ethylbenzofuran is expected to show characteristic
absorptions for the aromatic system, the C-O-C ether linkage, the C-Cl bond, and the aliphatic
C-H bonds.
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Wavenumber (cm~—?) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic

2980 - 2850 C-H stretch Aliphatic (ethyl)
~1600, ~1470 C=C stretch Aromatic ring

~1250 C-O-C stretch Aryl-alkyl ether
~1100 - 1000 C-O stretch Furan ring

~800 - 700 C-Cl stretch Aryl chloride

~880, ~820 C-H bend (out-of-plane) Substituted benzene

Causality and Interpretation:

e C-H Stretching: The spectrum will clearly distinguish between aromatic C-H stretches (above
3000 cm~1) and aliphatic C-H stretches from the ethyl group (below 3000 cm™1).

» Aromatic Region: The characteristic C=C stretching vibrations of the benzene and furan
rings will appear in the 1600-1450 cm~1 region.

» Fingerprint Region: The region below 1300 cm~* will contain the highly characteristic C-O-C
stretching of the ether linkage in the benzofuran system, as well as the C-Cl stretching
vibration. The out-of-plane C-H bending bands can also provide clues about the substitution
pattern on the aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elucidation of the
structure.

Experimental Protocol: MS Data Acquisition

Electron lonization (EI) is a common technique for the mass analysis of relatively small, volatile
organic molecules.
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Workflow for EI-MS Analysis
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Caption: Generalized workflow for Electron lonization Mass Spectrometry.

Mass Spectrum (Predicted)

The molecular formula of 5-Chloro-2-ethylbenzofuran is C10HoCIO, with a monoisotopic mass
of approximately 180.04 g/mol .
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m/z Assignment Comments

Molecular lon Peak. The
presence of a peak at m/z 182
with roughly 1/3 the intensity of

180/182 [M]+ the m/z 180 peak is a definitive
indicator of one chlorine atom
(due to the 3>Cl and 3’Cl
isotopes).[4]

Loss of a methyl radical from

the ethyl group, a common

165/167 [M - CH3]* _
fragmentation pathway for
ethyl-substituted aromatics.
McLafferty-type rearrangement
) with loss of ethene is unlikely.
152 [M - C2H4]* _
More likely loss of C2H4 from
the ethyl group.
145 [M-CIJ* Loss of the chlorine atom.
Further fragmentation after
117 [CsHsO]*

loss of chlorine.

Fragmentation Pathway and Interpretation:

The primary and most diagnostic feature of the mass spectrum will be the isotopic pattern of
the molecular ion. The ~3:1 ratio of the M to M+2 peak is a classic signature for a
monochlorinated compound.[4]

A key fragmentation pathway for 2-ethyl substituted benzofurans is the loss of a methyl radical
(CHse) to form a stable benzylic-type carbocation. This would result in a significant peak at m/z
165 (and a corresponding isotope peak at m/z 167).

Predicted Fragmentation of 5-Chloro-2-ethylbenzofuran
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Caption: Primary predicted fragmentation pathways for 5-Chloro-2-ethylbenzofuran under ElI-
MS.

Conclusion

The structural characterization of 5-Chloro-2-ethylbenzofuran can be confidently achieved
through a combined application of NMR, IR, and MS techniques. This guide outlines the
expected spectral features based on fundamental principles and data from analogous
compounds. The *H and 3C NMR spectra will provide a detailed map of the carbon-hydrogen
framework. The IR spectrum will confirm the presence of key functional groups, and mass
spectrometry will establish the molecular weight and elemental composition, with the
characteristic chlorine isotope pattern serving as a crucial diagnostic tool. By following the
outlined experimental protocols and using this predictive guide for interpretation, researchers
can unambiguously verify the structure and purity of 5-Chloro-2-ethylbenzofuran, ensuring
the reliability of their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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